molecular formula C13H20O3 B072509 Methyl jasmonate CAS No. 1211-29-6

Methyl jasmonate

Cat. No. B072509
CAS RN: 1211-29-6
M. Wt: 224.3 g/mol
InChI Key: GEWDNTWNSAZUDX-JXWYNLIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl Jasmonate (MeJA) is a plant secondary compound known for its role in plant defense and developmental processes. It is involved in activating defensive responses in plants against pathogen or insect attacks, and it can induce the synthesis of defensive proteins in plants (Farmer & Ryan, 1990). MeJA and its derivatives are key signaling molecules in plant defense mechanisms and play a significant role in modulating plant responses to stress (Gundlach et al., 1992).

Synthesis Analysis

MeJA can be synthesized from cis-4-heptenoic acid through a series of reactions, including acylation, aminolysis, grafting, deprotection, and cyclization (Yang et al., 2014). Additionally, the gene JMT, encoding an S-adenosyl-L-methionine: jasmonic acid carboxyl methyltransferase (JMT), is involved in the biosynthesis of MeJA in plants (Seo et al., 2001).

Molecular Structure Analysis

MeJA is a methyl ester of jasmonic acid (JA), characterized by its lipid-derived cyclopentanone structure. The structural variations in methyl jasmonate, particularly the stereochemistry, significantly influence its biological activity (Koda et al., 1992).

Chemical Reactions and Properties

MeJA plays a critical role in plant defense responses and secondary metabolism activities. It is involved in the induction of defense responses and the accumulation of secondary metabolites in plant cell cultures (Wang & Wu, 2005).

Physical Properties Analysis

The physical properties of MeJA, such as its odor, are attributed to its structural isomers. Research has shown that the fragrance commonly associated with methyl jasmonate is actually due to its cis-isomer (Montforts et al., 1989).

Chemical Properties Analysis

MeJA is known for its multifunctional roles throughout the plant's life. It is synthesized constitutively and is essential for normal growth and development. Its elevated concentration under stress conditions is crucial for the plant's ability to react to adverse events and survive. MeJA is involved in the plant's defense system and helps the plant adapt to environmental changes (Hanaka & Nurzyńska-Wierdak, 2019).

Scientific Research Applications

  • Plant Growth Regulation

    • Field : Plant Biology
    • Application : MeJA is a plant growth regulator belonging to the jasmonate family. It plays an important role as a possible airborne signaling molecule mediating intra- and inter-plant communications and modulating plant defense responses, including antioxidant systems .
    • Methods : MeJA is applied exogenously to plants in various concentrations depending on the specific experiment .
    • Results : Studies have shown that MeJA regulates a wide spectrum of plant physiological and biochemical processes, including reproductive development, primary root growth, root hair development, seed germination, senescence, regeneration .
  • Improving Post-Harvest Fruit Quality

    • Field : Agriculture and Food Science
    • Application : Preharvest applications of MeJA have been shown to improve post-harvest fruit quality in strawberry fruit .
    • Methods : MeJA is applied to the plants at different phenological stages, such as flowering, large green, and ripe fruit stages .
    • Results : MeJA treatment increases anthocyanin and proanthocyanidin contents as well as catalase activity in post-harvest storage, depending on the number of preharvest MeJA applications .
  • Enhancing Antioxidant Systems

    • Field : Plant Physiology
    • Application : MeJA plays a vital role in regulating plant defense responses as well as antioxidant systems .
    • Methods : MeJA is applied exogenously to plants in various concentrations depending on the specific experiment .
    • Results : MeJA treated fruits show improved quality with stimulated antioxidant systems during storage .
  • Maintaining Cell Membrane Integrity

    • Field : Plant Physiology
    • Application : MeJA maintains the integrity and structure of cell membrane in lemon and pomegranate by preventing electrolytic leakage and lipid peroxidation .
    • Methods : MeJA is applied exogenously to plants in various concentrations depending on the specific experiment .
    • Results : MeJA treatment can maintain better fruit quality and improve antioxidant ability through enhancing AsA-GSH cycle .
  • Enhancing Saline-Alkali Stress Resistance

    • Field : Plant Physiology
    • Application : Researchers confirmed that 22.5 μmol/l MeJA could significantly improve the saline-alkali stress resistance of tomatoes .
    • Methods : Exogenous application of 22.5 μmol/l MeJA increased the endogenous MeJA and jasmonic acid (JA) contents in tomato .
    • Results : An important transcription factor, SlWRKY80, responded to MeJA and actively regulated tomato resistance to saline-alkali stress .
  • Modulating Plant Defense Responses

    • Field : Plant Physiology
    • Application : MeJA is an important signalling molecule that plays a vital role in regulating plant defense responses .
    • Methods : MeJA is applied exogenously to plants in various concentrations depending on the specific experiment .
    • Results : Exogenous MeJA in tomato stress resistance through multiple metabolic pathways elucidated that exogenous MeJA further promotes spermidine synthesis and Na+/K+ homeostasis by activating the expression of SlWRKY80 .
  • Improving Pre- and Post-Harvest Fresh Fruit Quality

    • Field : Agriculture and Food Science
    • Application : MeJA is a plant growth regulator that plays an important role in mediating intra- and inter-plant communications and modulating plant defense responses, including antioxidant systems . It has been shown to improve the quality and health properties of fresh fruits .
    • Methods : Most assessments of this compound have dealt with post-harvest fruit applications, demonstrating induced plant resistance against the detrimental impacts of storage .
    • Results : The interactions between MeJA and other compounds or technological tools have been shown to enhance antioxidant capacity and quality of fruits .
  • Maintaining Cell Membrane Integrity

    • Field : Plant Physiology
    • Application : MeJA maintains the integrity and structure of cell membrane in lemon and pomegranate by preventing electrolytic leakage and lipid peroxidation .
    • Methods : MeJA is applied exogenously to plants in various concentrations depending on the specific experiment .
    • Results : MeJA applications did not generate variations on fruit firmness and weight, lignin contents, % C and N, and in lipid peroxidation and water/nitrogen use efficiency .
  • Reducing Adverse Effects of Drought and Oxidative Stresses

    • Field : Plant Physiology
    • Application : MeJA has been shown to reduce the adverse effects of drought and oxidative stresses in strawberry .
    • Methods : MeJA is applied exogenously to plants in various concentrations depending on the specific experiment .
    • Results : MeJA treatment can improve ROS scavenging through enhanced antioxidant defense system .
  • Regulating Antioxidant Defense and Reducing Arsenic Content

    • Field : Plant Physiology
    • Application : The application of MeJA significantly reduced the As content in leaves and roots of both cultivars .
    • Methods : MeJA is applied exogenously to plants in various concentrations depending on the specific experiment .
    • Results : Findings of the present study reveal that MeJA improves ROS scavenging through enhanced antioxidant defense system, secondary metabolite and reduced As contents in both the cultivars .
  • Reinforcing Antioxidant Response in Strawberry

    • Field : Plant Science
    • Application : Preharvest applications of MeJA have been shown to reinforce the antioxidant response in strawberry fruit .
    • Methods : Three differential preharvest treatments consisted of successive field applications of 250 μmol L –1 MeJA at flowering, large green, and ripe fruit stages .
    • Results : MeJA treatment increases anthocyanin and proanthocyanidin contents as well as catalase activity in post-harvest storage, depending on the number of preharvest MeJA applications .
  • Improving Quality and Health Properties of Fresh Fruits

    • Field : Plant Science
    • Application : MeJA is a plant growth regulator that plays an important role in modulating plant defense responses, including antioxidant systems. It has been shown to improve the quality and health properties of fresh fruits .
    • Methods : Most assessments of this compound have dealt with post-harvest fruit applications, demonstrating induced plant resistance against the detrimental impacts of storage .
    • Results : The interactions between MeJA and other compounds or technological tools have been shown to enhance antioxidant capacity and quality of fruits .
  • Maintaining Cell Membrane Integrity

    • Field : Plant Physiology
    • Application : MeJA maintains the integrity and structure of cell membrane in lemon and pomegranate by preventing electrolytic leakage and lipid peroxidation .
    • Methods : MeJA is applied exogenously to plants in various concentrations depending on the specific experiment .
    • Results : MeJA applications did not generate variations on fruit firmness and weight, lignin contents, % C and N, and in lipid peroxidation and water/nitrogen use efficiency .
  • Reducing Adverse Effects of Drought and Oxidative Stresses

    • Field : Plant Physiology
    • Application : MeJA has been shown to reduce the adverse effects of drought and oxidative stresses in strawberry .
    • Methods : MeJA is applied exogenously to plants in various concentrations depending on the specific experiment .
    • Results : MeJA treatment can improve ROS scavenging through enhanced antioxidant defense system .
  • Regulating Antioxidant Defense and Reducing Arsenic Content

    • Field : Plant Physiology
    • Application : The application of MeJA significantly reduced the As content in leaves and roots of both cultivars .
    • Methods : MeJA is applied exogenously to plants in various concentrations depending on the specific experiment .
    • Results : Findings of the present study reveal that MeJA improves ROS scavenging through enhanced antioxidant defense system, secondary metabolite and reduced As contents in both the cultivars .

Safety And Hazards

According to the safety data sheet, MeJA is for R&D use only and not for medicinal, household or other use . It has no signal word, hazard statement, or precautionary statement . In case of first aid measures, if inhaled, move the victim into fresh air .

properties

IUPAC Name

methyl 2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWDNTWNSAZUDX-WQMVXFAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3036731
Record name (-)-Methyl jasmonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3036731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a sharp odor; [Merck Index], Solid, Colourless oily liquid; Powerful floral-herbaceous, sweet aroma
Record name Methyl jasmonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15514
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Methyl jasmonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methyl jasmonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

BP: 110 °C at 0.2 mm Hg, 110.00 °C. @ 0.20 mm Hg
Record name Methyl Jasmonate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methyl jasmonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

> 113 degrees C (> 235 degrees F) - closed cup
Record name Methyl Jasmonate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

very slightly, Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name Methyl jasmonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methyl jasmonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

Specific density: 1.021 at 22.6 °C/4 °C, 1.017-1.023
Record name Methyl Jasmonate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methyl jasmonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1399/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Mechanism of Action

Using the tomato pathotype of Alternaria alternata (Aa) and its AAL-toxin/tomato interaction as a model system, /the authors/ demonstrate a possible role for /jasmonic acid/ JA in susceptibility of plants against pathogens, which utilize host-specific toxins as virulence effectors. Disease development and in planta growth of the tomato pathotype of Aa were decreased in the def1 mutant, defective in biosynthesis of JA, compared with the wild-type (WT) cultivar. Exogenous methyl jasmonate (MeJA) application restored pathogen disease symptoms to the def1 mutant and led to increased disease in the WT. On the other hand, necrotic cell death was similarly induced by AAL-toxin both on def1 and WT, and MeJA application to the tomatoes did not affect the degree of cell death by the toxin. These results indicate that the JA-dependent signaling pathway is not involved in host basal defense responses against the tomato pathotype of Aa, but rather might affect pathogen acceptability via a toxin-independent manner. Data further suggest that JA has a promotional effect on susceptibility of tomato to toxigenic and necrotrophic pathogens, such that pathogens might utilize the JA signaling pathway for successful infection., ...WRKY plant-specific transcription factors, as one of the flagellin-inducible genes in /its non-host/ A. thaliana. Expression of WRKY41 is induced by inoculation with the incompatible pathogen P. syringae pv. tomato DC3000 (Pto) possessing AvrRpt2 and the non-host pathogens... Arabidopsis overexpressing WRKY41 showed enhanced resistance to the Pto wild-type but increased susceptibility to Erwinia carotovora EC1. WRKY41-overexpressing Arabidopsis constitutively expresses the PR5 gene, but suppresses the methyl jasmonate-induced PDF1.2 gene expression. These results demonstrate that WRKY41 may be a key regulator in the cross talk of salicylic acid and jasmonic acid pathways., Induction of cell death is an important component of plant defense against pathogens. There have been many reports on the role of phytohormones in pathogen-induced cell death, but jasmonic acid (JA) has not been implicated as a regulator of the response. Here, /investigators/ report the function of NbHB1, Nicotiana benthamiana homeobox1, in pathogen-induced cell death in connection with JA signaling. Involvement of NbHB1 in cell death was analyzed by gain- and loss-of-function studies using Agrobacterium-mediated transient overexpression and virus-induced gene silencing, respectively. Expression of NbHB1 following pathogen inoculations and various treatments was monitored by reverse transcription polymerase chain reaction. Transcript levels of NbHB1 were upregulated by infection with virulent and avirulent bacterial pathogens. Ectopic expression of NbHB1 accelerated cell death following treatment with darkness, methyl jasmonate, or pathogen inoculation. Conversely, when NbHB1 was silenced, pathogen-induced cell death was delayed. NbHB1-induced cell death was also delayed by silencing of NbCOI1, indicating a requirement for JA-mediated signaling. Overexpression of the domain-deleted proteins of NbHB1 revealed that the homeodomain, leucine zipper, and part of the variable N-terminal region were necessary for NbHB1 functionality. These results strongly suggest the role of NbHB1 in pathogen-induced plant cell death via the JA-mediated signaling pathway., In this study, /the authors/ employed high throughput Illumina sequencing to identify miRNAs from Taxus chinensis (T. chinensis) cells to investigate the effect of the taxoid elicitor methyl jasmonate (MJ) on miRNA expression. In a dataset of approximately 6.6 million sequences, a total of 58 miRNAs, belonging to 25 families were identified. A majority of them are conserved between angiosperms and gymnosperms. However, two miRNAs (miR1310 and miR1314) appear gymnosperm-specific, with miR1314 likely to exist as a cluster. MJ treatment significantly affected the expression of specific miRNAs; 14 miRNAs from 7 different families (miR156, miR168, miR169, miR172, miR396, miR480 and mir1310) were down regulated whereas 3 miRNAs from 2 families (miR164 and miR390) were up regulated., For more Mechanism of Action (Complete) data for Methyl Jasmonate (13 total), please visit the HSDB record page.
Record name Methyl Jasmonate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Methyl jasmonate

Color/Form

Colorless liquid

CAS RN

1211-29-6, 20073-13-6, 39924-52-2
Record name (-)-Methyl jasmonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl jasmonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl dl-jasmonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020073136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentaneacetic acid, 3-oxo-2-(2Z)-2-penten-1-yl-, methyl ester, (1R,2R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentaneacetic acid, 3-oxo-2-(2Z)-2-penten-1-yl-, methyl ester, (1R,2R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentaneacetic acid, 3-oxo-2-(2-penten-1-yl)-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (-)-Methyl jasmonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3036731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl [1α,2β(Z)]-(±)-3-oxo-2-(pent-2-enyl)cyclopentaneacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.528
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl [1R-[1α,2β(Z)]]-3-oxo-2-(pent-2-enyl)cyclopentaneacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.714
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL JASMONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/900N171A0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl Jasmonate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8131
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methyl jasmonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

25 °C
Record name Methyl jasmonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl jasmonate
Reactant of Route 2
Reactant of Route 2
Methyl jasmonate
Reactant of Route 3
Reactant of Route 3
Methyl jasmonate
Reactant of Route 4
Reactant of Route 4
Methyl jasmonate
Reactant of Route 5
Methyl jasmonate
Reactant of Route 6
Methyl jasmonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.